molecular formula C19H22N2O3 B4615285 N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B4615285
M. Wt: 326.4 g/mol
InChI Key: MBJSMJGCCMDZCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves several key steps, including chlorination, condensation, hydrolysis, and further condensation reactions. A notable example is the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, highlighting the process's efficiency and applicability for large-scale production. The yield of the synthesized compound can reach up to 75.2%, indicating a high efficiency of the process (S. Lan-xiang, 2011).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of a compound. X-ray diffraction studies and NMR spectroscopy are commonly used for this purpose. For example, compounds structurally related to our compound of interest have been characterized to determine their dimeric nature and specific hydrogen bonding patterns, providing insights into their structural features and stability (G. Thippeswamy et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide showcase their reactivity and potential for further functionalization. For instance, the condensation of specific phenyl ethanones with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, yielding various heterocycles in good yields. Such reactions underscore the versatility and reactivity of these compounds in synthetic chemistry (V. Moskvina et al., 2015).

Scientific Research Applications

Structural and Chemical Studies

  • Molecular Structures and Hydrogen Bonding : The molecular structures of compounds related to N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide have been studied, revealing hydrogen-bonded dimeric pairs in their formations. This includes investigations into the symmetry of molecules in these structures (Burgess et al., 1998).

Synthetic Processes and Reactions

  • Reactions of Acetylenecarboxylic Acid : The reactions of acetylenecarboxylic acid with various amines, including N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, result in various compounds where the carbonyl is hydrogen-bonded with an amino group, forming an enamine form. This is key in understanding the molecular properties and potential applications of these compounds (Iwanami, 1971).

  • Natural Oils Catalytic Reactions : Studies on catalytic reactions involving natural oils have shown the production of various compounds. These include the production of dimethyl 1,19-nonadecanedioate, which is related to the methoxycarbonylation of compounds like N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide (Furst et al., 2012).

  • Organometallic Chemistry : The compound's applications in organometallic chemistry, especially in the synthesis of functionalized tripodal phosphine ligands, have been explored. This includes the treatment with various reagents to produce different complexes, highlighting its versatility in synthetic chemistry (Stößel et al., 1996).

Photoreactivity and Optical Properties

  • Photochromic Diarylethene Precursor : The compound's utility in forming photochromic diarylethene, a significant aspect in material sciences, has been demonstrated. This involves base-induced aerobic dimerization, leading to compounds with potential applications in photoactive materials (Lvov et al., 2017).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-4-7-16(12-14(13)2)21-19(23)18(22)20-11-10-15-5-8-17(24-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJSMJGCCMDZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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